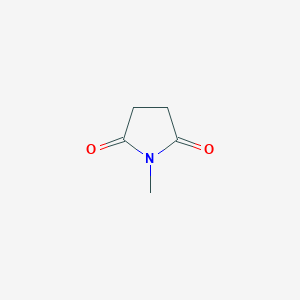
6-庚炔酸
描述
6-Heptynoic acid is an alkynoic acid with an acetylene bond . It has a molecular formula of C7H10O2 and an average mass of 126.153 Da .
Synthesis Analysis
The synthesis of 6-Heptenoic acid and higher homologs of this ω-unsaturated acid involves the pyrolysis of wheptano lactone .Molecular Structure Analysis
The molecular structure of 6-Heptynoic acid consists of an acetylene bond and a carboxylic acid group . It has a linear formula of HC≡C(CH2)4COOH .Chemical Reactions Analysis
6-Heptynoic acid undergoes condensation with various pyrroles to afford optically diverse fluorescent dyes with a terminal alkyne . It is also used as a precursor for the preparation of boradiazaindacenes (BODIPY dyes) by reacting with oxalylchloirde .Physical And Chemical Properties Analysis
6-Heptynoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 231.4±23.0 °C at 760 mmHg, and a flash point of 106.8±17.3 °C . It also has a refractive index of 1.465 .科学研究应用
Synthesis of Boradiazaindacenes (BODIPY Dyes)
6-Heptynoic acid: is utilized as a precursor in the synthesis of BODIPY dyes . These dyes are a class of fluorescent compounds that have significant applications in cell labeling , fluorescence microscopy , and as sensors in various biological systems. The acid reacts with oxalyl chloride to initiate the synthesis process .
Preparation of Fluorescent Dyes for Medical Imaging
The compound is involved in preparing specific fluorescent dyes used in medical imaging . By reacting with 2-(4-methoxyphenyl)-1H-pyrrole, it helps create dyes like 4,4-difluoro-8-(hept-6-yne)-3,5-di(2-(4-methoxyphenyl))-4-bora-3a,4a-diaza-s-indacene , which are valuable in diagnostic imaging and cancer research .
安全和危害
作用机制
Target of Action
The primary target of 6-Heptynoic acid is Phospholipase A2 . Phospholipase A2 is an enzyme that catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing arachidonic acid and lysophospholipids .
Mode of Action
The interaction could potentially lead to changes in the activity of Phospholipase A2, which in turn could affect the production of arachidonic acid and lysophospholipids .
Biochemical Pathways
Given its target, it can be inferred that it may influence thearachidonic acid pathway . This pathway is involved in the production of eicosanoids, a group of signaling molecules that play various roles in inflammation and immunity .
Result of Action
Given its target, it may influence the production of arachidonic acid and lysophospholipids, which could potentially affect various cellular processes .
Action Environment
Like many other chemical compounds, its action could potentially be influenced by factors such as temperature, ph, and the presence of other molecules .
属性
IUPAC Name |
hept-6-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCPMJGTZUVUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402600 | |
| Record name | 6-Heptynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30964-00-2 | |
| Record name | 6-Heptynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HEPTYNOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 6-heptynoic acid be used to modify the surface properties of materials?
A1: Yes, research has shown that 6-heptynoic acid can be used to functionalize materials like porous silicon. In a study by Boukherroub et al. [], 6-heptynoic acid was used in the electrochemical fabrication of porous silicon, leading to its incorporation within the material. This modification was confirmed using Fourier transform infrared spectroscopy (FTIR) which showed the presence of characteristic molecular vibrations associated with the acid []. This type of surface modification can be valuable for various applications, including tailoring the material's interaction with its surroundings.
Q2: How does the structure of 6-heptynoic acid affect its ability to form hydrogels?
A2: The structure of 6-heptynoic acid plays a crucial role in hydrogel formation. Li et al. [] demonstrated that 6-heptynoic acid could be used as a building block to synthesize a tetra-alkynyl terminated crosslinker. This crosslinker was then reacted with azido-poly(N-isopropylacrylamide) (PNIPA) via click chemistry, resulting in the formation of PNIPA hydrogels. The length of the crosslinker, derived from 6-heptynoic acid, significantly influenced the swelling properties of the resulting hydrogels. Longer crosslinkers led to hydrogels with higher swelling capacities due to the larger free volumes created within the network [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)
![4-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B105632.png)








